6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Description
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride (CAS: 2624129-90-2) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with an aminomethyl group at the 6-position and a carboxylic acid at the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₉H₁₀Cl₂N₃O₂ (dihydrochloride form), with a molecular weight of 264.11 g/mol . The compound is synthesized via coupling reactions involving bromopyruvic acid and 2-aminopyridine derivatives, followed by functionalization of the aminomethyl group and salt formation .
Properties
IUPAC Name |
6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSUBFDOPSAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial infections. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H10Cl2N4O2
- Molecular Weight : Approximately 264.11 g/mol
- CAS Number : 2648940-95-6
The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory and industrial applications .
Research indicates that 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride functions primarily through the inhibition of specific enzymes. Its mechanism often involves binding to active sites of enzymes, disrupting critical biochemical pathways necessary for cell survival and proliferation. Notably, it has shown effectiveness against certain kinases involved in cancer progression .
Biological Activities
The compound has demonstrated a variety of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the initiation of apoptosis through the release of cytochrome c from mitochondria and activation of caspases 3 and 8 .
- Table 1 summarizes the antiproliferative effects observed in various cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action HT-29 5.4 Apoptosis via caspase activation Caco-2 4.8 Mitochondrial pathway involvement NCI-H460 (Lung) 6.2 Induction of apoptosis DND-41 (Leukemia) 7.0 Caspase-mediated cell death - Antimicrobial Activity :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Modifications on this scaffold can lead to significant changes in potency and selectivity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo[1,5-a]pyridine-6-carboxylic acid | Imidazole ring with carboxylic acid | Potent 5-HT3 receptor antagonism |
| 2-(Aminomethyl)pyridine | Pyridine core with aminomethyl group | Precursor in various reactions |
| Imidazo[1,2-b]pyridine | Alternative imidazole-pyridine fusion | Different pharmacological profiles |
These modifications can enhance or diminish biological activity, highlighting the importance of SAR studies in drug development .
Case Studies
Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:
- A study published in PubMed reported that various derivatives exhibited excellent activity against colon cancer cell lines while showing minimal toxicity to normal cells. The study emphasized the potential for developing new anticancer agents based on this scaffold .
- Another investigation into the structure-activity relationship revealed that specific substitutions on the imidazo ring significantly enhanced anticancer potency against multiple human cancer cell lines, reinforcing the need for targeted modifications in drug design .
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Limited direct data, but analogs like imidazo[1,2-a]pyridine-2-carboxamides show MIC values of 1–2 μM against Mycobacterium tuberculosis . The aminomethyl group may enhance cell penetration via protonation.
- Nitrogen-Substituted Analogs : Imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine derivatives exhibit reduced potency (MIC: 5–9 μM) compared to the parent scaffold, highlighting the importance of the unmodified pyridine core .
- Halogenated Derivatives : 6-Chloro and 6-bromo analogs demonstrate moderate antimicrobial activity but suffer from poor solubility, requiring formulation optimization .
ADME and Solubility
| Compound Type | Solubility (HCl Salt) | Metabolic Stability | Key ADME Challenges |
|---|---|---|---|
| Target Compound | High (dihydrochloride) | Moderate (amine oxidation) | Potential for renal clearance due to high polarity |
| Trifluoromethyl Analog | Low | High (CYP450 resistance) | Requires solubilizing excipients for oral dosing |
| Chloro/Bromo Derivatives | Moderate | Moderate (dehalogenation) | Risk of reactive metabolite formation |
| Hydrazide Analogs | Variable | Low (hydrazide instability) | Rapid hydrolysis in acidic environments |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
